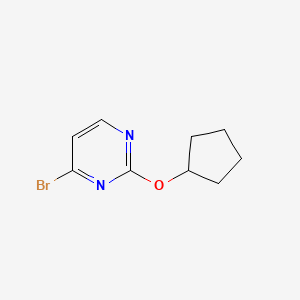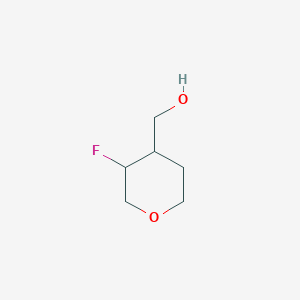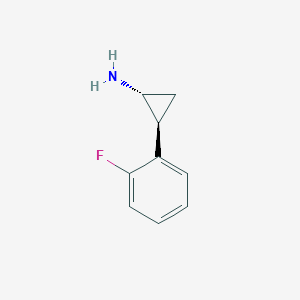
2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C₅H₆F₂O₃S It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and two fluorine atoms attached to the acetic acid moiety
Méthodes De Préparation
The synthesis of 2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Acetic Acid Moiety:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine and sulfur.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring fluorinated compounds.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, while the thietane ring may contribute to its unique reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid can be compared with other similar compounds, such as:
2,2-Difluoroacetic acid: Lacks the thietane ring and has different reactivity and applications.
3-Hydroxythietane-2-carboxylic acid: Contains the thietane ring but lacks the fluorine atoms, leading to different chemical properties.
Fluoroacetic acid derivatives: Various derivatives with different substituents can be compared to highlight the unique features of this compound.
The uniqueness of this compound lies in its combination of fluorine atoms and the thietane ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H6F2O3S |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
2,2-difluoro-2-(3-hydroxythietan-3-yl)acetic acid |
InChI |
InChI=1S/C5H6F2O3S/c6-5(7,3(8)9)4(10)1-11-2-4/h10H,1-2H2,(H,8,9) |
Clé InChI |
MHNRWFNWNWATRM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)(C(C(=O)O)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)




![4-Hydroxy-3-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B13059574.png)
![3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13059580.png)

![3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13059597.png)

![4-((4-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059620.png)
